[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride
Description
[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride is a tertiary amine derivative featuring a propyl chain substituted with a methylamine group and a 2,6-dimethylphenoxy aromatic moiety.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10-6-4-7-11(2)12(10)14-9-5-8-13-3;/h4,6-7,13H,5,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOOOTBSYKJXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCNC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-05-3 | |
| Record name | 1-Propanamine, 3-(2,6-dimethylphenoxy)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Methodologies
Williamson Ether Synthesis with Boc-Protected Amine Intermediates
This two-step approach leverages tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions during ether formation.
Step 1: Boc Protection of 3-Amino-1-Propanol
3-Amino-1-propanol is treated with di-tert-butyl dicarbonate in dichloromethane (DCM) under triethylamine catalysis, yielding tert-butyl (3-hydroxypropyl)carbamate. This intermediate is isolated in 85–90% yield after aqueous workup.
Step 2: Tosylation and Etherification
The hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride in pyridine. Subsequent reaction with 2,6-dimethylphenol in acetone, catalyzed by potassium carbonate, forms tert-butyl [3-(2,6-dimethylphenoxy)propyl]carbamate. Yields range from 70–75%.
Deprotection and Methylation
Boc deprotection with hydrochloric acid in dioxane generates 3-(2,6-dimethylphenoxy)propan-1-amine hydrochloride. Reductive amination with formaldehyde and sodium triacetoxyborohydride in tetrahydrofuran (THF) introduces the methyl group, achieving 65–70% yield. Final hydrochloride salt formation is achieved via HCl gas saturation.
Direct Nucleophilic Substitution Using 3-Chloropropylmethylamine
This one-pot method bypasses protection-deprotection sequences but requires precise stoichiometric control.
Ether Formation
3-Chloropropylmethylamine reacts with 2,6-dimethylphenol in dimethylformamide (DMF) under potassium hydroxide catalysis at 80°C. The reaction proceeds via SN2 mechanism, yielding [3-(2,6-dimethylphenoxy)propyl]methylamine after 12–16 hours (55–60% yield). Excess phenol (1.5 equiv) minimizes dialkylation byproducts.
Hydrochloride Salt Crystallization
The free base is dissolved in ethyl acetate and treated with concentrated hydrochloric acid, inducing crystallization. Recrystallization from ethanol/water (1:3) affords the hydrochloride salt in 95% purity.
Reductive Amination of 3-(2,6-Dimethylphenoxy)propanal
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantages |
|---|---|---|---|---|
| Williamson/Boc Protection | 65–70 | 98 | Moderate | High purity; minimizes side reactions |
| Direct Substitution | 55–60 | 95 | High | Fewer steps; cost-effective |
| Reductive Amination | 68 | 97 | Low | Precise stereocontrol |
| Flow Chemistry | 78 | 99 | High | Rapid; suitable for continuous manufacturing |
Critical Discussion of Challenges and Optimizations
Byproduct Formation in Direct Substitution
Excess methylamine or prolonged reaction times in Method 2.2 risk quaternary ammonium salt formation. Kinetic studies suggest optimal conditions at 80°C for ≤16 hours with rigorous stoichiometric control.
Industrial-Scale Considerations
Bulk production favors Method 2.2 for its operational simplicity, while pharmaceutical applications prioritize Method 2.1’s purity. Recent advances in flow chemistry (Method 2.4) demonstrate potential for kilogram-scale synthesis with 85% cost reduction compared to batch processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmacology and Drug Development
Potential Therapeutic Uses :
- Cardiovascular Research : The compound has been studied for its effects on blood pressure regulation by targeting α-adrenoceptors and β-adrenergic receptors. It shows promise in modulating neurotransmitter systems, which could lead to new treatments for hypertension and other cardiovascular conditions .
- Neuropathic Pain Management : Research indicates that it may be effective in treating neuropathic pain conditions. Its mechanism involves interaction with sodium channel-blocking agents, making it a candidate for conditions like diabetic neuropathy and postherpetic neuralgia .
Case Study Example :
A study evaluated the compound's binding affinity to specific adrenergic receptors using radioligand binding assays. The results demonstrated significant interactions with α1-adrenoceptors, suggesting its potential as a therapeutic agent in cardiovascular disorders .
Biological Research
Receptor Ligand Characterization :
The compound serves as a ligand in receptor binding studies. Researchers have utilized it to assess binding affinities with various biological targets by labeling it with radioactive isotopes. This approach aids in understanding its pharmacological profile and safety .
Mechanism of Action :
The interaction mechanism involves the amine group forming hydrogen bonds or ionic interactions with molecular targets, while the phenoxy group enhances binding affinity through hydrophobic interactions .
Specialty Chemicals Production
In industrial settings, [3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride is used as an intermediate in synthesizing specialty chemicals and agrochemicals. Its unique structure allows for modifications that can enhance the efficacy of derived products .
Synthesis of Complex Molecules
The compound acts as a building block for synthesizing more complex molecules in organic chemistry. Its versatility facilitates the development of derivatives with enhanced biological activity or altered pharmacokinetic properties .
Summary of Applications
| Application Area | Details |
|---|---|
| Pharmacology | Potential treatment for cardiovascular diseases and neuropathic pain |
| Biological Research | Used as a ligand in receptor studies; assessed for binding affinities |
| Industrial Chemistry | Intermediate for specialty chemicals; building block for complex molecule synthesis |
Mechanism of Action
The mechanism of action of [3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Mexiletine Hydrochloride
Structure: Mexiletine hydrochloride (synonyms: 1-(2,6-Dimethylphenoxy)-2-propylamine hydrochloride) shares the 2,6-dimethylphenoxy group but differs in the amine position (secondary amine at the propyl chain’s second carbon vs. tertiary methylamine in the target compound) . Pharmacology:
- Use : Antiarrhythmic agent (Class IB), also used in neuropathic pain.
- Mechanism : Sodium channel blockade.
- Safety: Known side effects include nausea, dizziness, and arrhythmia exacerbation.
| Parameter | Mexiletine Hydrochloride | [3-(2,6-Dimethylphenoxy)propyl]methylamine HCl |
|---|---|---|
| Amine Type | Secondary (propan-2-amine) | Tertiary (methylamine) |
| Lipophilicity (logP) | ~1.5 (moderate) | Likely higher due to tertiary amine |
| Therapeutic Use | Arrhythmia, neuropathic pain | Not explicitly reported |
Key Difference : The tertiary amine in the target compound may enhance membrane permeability and CNS penetration compared to Mexiletine .
Anticonvulsant Phenoxyethylamine Derivatives
Examples :
- (S)-(+)-2-N-[(2,6-Dimethylphenoxy)ethyl]aminobutan-1-ol hydrochloride (ED50 = 7.57 mg/kg, PI = 4.55)
- (R,S)-trans-2N-[(2,6-Dimethylphenoxy)ethyl]aminocyclohexan-1-ol (ED50 = 7.73 mg/kg, PI = 3.90) .
Comparison :
- Structural Variation: These compounds feature ethanol or cyclohexanol substituents on the amine, unlike the methylamine group in the target compound.
- Activity : Both exhibit potent anticonvulsant effects against maximal electroshock (MES)-induced seizures.
Key Insight : The absence of hydroxyl groups in the target compound may improve metabolic stability and blood-brain barrier penetration.
HBK Series (Piperazine Derivatives)
Examples: HBK16–HBK19 (e.g., 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) .
Comparison :
- Structural Variation : HBK compounds incorporate piperazine rings and methoxyphenyl groups, unlike the simpler tertiary amine in the target compound.
- Activity : Designed for serotonin/dopamine receptor modulation (CNS applications).
Key Difference : The target compound’s simpler structure may offer advantages in synthesis and metabolic clearance.
Lidocaine-Related Compounds
Example: N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride (Lidocaine Impurity E) .
Comparison :
- Structural Variation : Acetamide backbone vs. propylamine in the target compound.
- Activity : Lidocaine derivatives are sodium channel blockers (local anesthetics/antiarrhythmics).
Key Insight: The phenoxy group in the target compound may confer distinct electronic effects compared to phenyl acetamides.
Biological Activity
[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride is a compound that has gained attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₁H₁₅ClN₂O
- Molecular Weight : 224.71 g/mol
- Structure : The compound features a propyl chain substituted with a 2,6-dimethylphenoxy group and a methylamine moiety.
Research indicates that this compound functions primarily as an inhibitor of neurotransmitter uptake, particularly serotonin and norepinephrine. This mechanism is crucial for its potential applications in treating various neurological disorders such as depression and anxiety .
Anthelmintic Activity
A study identified several compounds with notable anthelmintic activity against Caenorhabditis elegans, a model organism for parasitic worm research. Although specific data on this compound was not highlighted, the general findings suggest that compounds with similar structures may exhibit significant efficacy against helminths. The study reported that out of 163 tested compounds, 58 were effective at killing more than 50% of worms within 72 hours .
| Compound Code | Concentration (ppm) | % Death (Day 1) | % Death (Day 3) |
|---|---|---|---|
| G59 | 25 | 100 | 100 |
| G60 | 25 | 100 | 100 |
Neurotransmitter Uptake Inhibition
The compound has been shown to inhibit the uptake of serotonin and norepinephrine effectively. This property suggests its potential use in treating mood disorders and other conditions related to neurotransmitter dysregulation .
Case Studies
- Serotonin and Norepinephrine Uptake Inhibition : A study involving male Sprague-Dawley rats demonstrated that compounds similar to this compound could significantly enhance serotonin levels in the brain, leading to improved mood and cognitive function .
- Antidepressant Effects : In a controlled trial, compounds with structural similarities to this compound were administered to subjects with major depressive disorder. Results indicated a marked improvement in depressive symptoms within four weeks of treatment .
Safety and Toxicology
Safety assessments are crucial for any pharmaceutical compound. Preliminary studies suggest that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish comprehensive safety profiles.
Q & A
Q. What are the optimal reaction conditions for synthesizing [3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride to maximize yield and purity?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between methylamine and 3-(2,6-dimethylphenoxy)propyl chloride hydrochloride. Key parameters include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Stoichiometry : Use a 1.2:1 molar ratio of methylamine to propyl chloride derivative to ensure complete conversion.
- Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water pH 2.5, 1.0 mL/min) .
Post-reaction, precipitate the product using cold diethyl ether and purify via recrystallization (ethanol/water).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR (DMSO-d6, 400 MHz) to confirm the aromatic protons (δ 6.8–7.2 ppm) and methylene/methyl groups (δ 2.3–3.1 ppm). -NMR identifies the quaternary carbon at δ 155–160 ppm (phenoxy linkage) .
- HPLC-PDA : Employ a reversed-phase C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30). Retention time ~8.2 min at 254 nm .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H] at m/z 252.2 (free base), with HCl adduct confirmed at m/z 288.1 .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, N95 masks, and chemical-resistant lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers identify and quantify impurities in this compound batches?
- Methodological Answer :
- Impurity Profiling : Use HPLC-UV/HRMS with a gradient elution (water/acetonitrile + 0.1% formic acid). Common impurities include unreacted 2,6-dimethylphenol (retention time ~4.5 min) and residual propyl chloride intermediates .
- Validation : Follow ICH Q3A guidelines for limits (e.g., ≤0.15% for individual impurities). Calibrate using certified reference standards (e.g., EP Impurity D) .
- Structural Confirmation : Isolate impurities via preparative HPLC and characterize via -NMR and IR (e.g., carbonyl stretch at 1720 cm for ketone byproducts) .
Q. What experimental strategies assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acid/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (80°C, 24 hrs). Monitor degradation via HPLC.
- Oxidative Stress : Expose to 3% HO at 40°C for 48 hrs.
- Photostability : Use ICH Q1B guidelines (1.2 million lux hours UV/visible light).
- Kinetic Analysis : Plot degradation curves (log % remaining vs. time) to calculate (shelf-life). LC-MS identifies major degradation products, such as hydrolyzed phenoxy derivatives .
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., serotonin receptors based on structural analogs) .
- Molecular Docking : Perform AutoDock Vina simulations against crystal structures (e.g., 5-HT receptor, PDB ID 6WGT). Analyze binding affinity (ΔG ≤ -8 kcal/mol suggests strong interaction) .
- ADMET Profiling : Predict bioavailability (Rule of Five), CNS permeability (BBB score), and toxicity (ProTox-II) using PubChem descriptors (e.g., topological polar surface area ≤60 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
